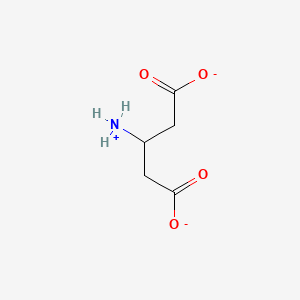
3-Aminopentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoglutamate(1-) is a beta-amino-acid anion that is the conjugate base of isoglutamic acid, obtained by deprotonation of the carboxy groups and protonation of the amino group; major species at pH 7.3. It is a conjugate base of an isoglutamic acid.
Scientific Research Applications
1. Biofuel Production
3-Aminopentanedioate, through its derivatives, plays a role in biofuel production. Studies have shown the potential of engineered microorganisms to synthesize pentanol isomers, which are useful chemicals with applications as biofuels. This involves metabolic engineering of microbial strains for the production of pentanol isomers from amino acid substrates, demonstrating significant promise for future breakthroughs in production efficiency (Cann & Liao, 2009).
2. Pharmaceutical Intermediates
3-Aminopentanedioate derivatives have applications in the pharmaceutical industry. An example is the biocatalytic synthesis of chiral amino alcohols, which are important as value-added biochemicals and pharmaceutical intermediates. The use of engineered Escherichia coli and a bioinformatics-led strategy has been utilized for the synthesis of such compounds, indicating the potential of 3-aminopentanedioate derivatives in pharmaceutical applications (Smith et al., 2010).
3. Chemical Synthesis and Structural Studies
The compound finds use in the synthesis of various chemical structures. For instance, the synthesis of diastereomers of 3-amino-2-hydroxy-6-methylheptanoic acid (AHMHA) from commercially available 4-methylpentanol has been reported, showcasing its role in structural and stereochemical studies (Sepe et al., 2010).
4. Building Blocks for Hydrogen-Bonded Networks
Protonation products of compounds like pentaaminopentane, which are closely related to 3-aminopentanedioate, have been studied as novel building blocks for hydrogen-bonded networks. Such studies contribute to understanding the molecular architecture and the influence of hydrogen bonding in complex chemical structures (Reiss, Zimmer, & Hegetschweiler, 2000).
5. Environmental Science
In environmental science, derivatives of 3-aminopentanedioate have been identified in studies related to aerosol characterization. They are found as polar organic compounds in atmospheric particulate matter, indicating their significance in understanding atmospheric chemistry and environmental pollution (Jaoui et al., 2005).
properties
Product Name |
3-Aminopentanedioate |
|---|---|
Molecular Formula |
C5H8NO4- |
Molecular Weight |
146.12 g/mol |
IUPAC Name |
3-azaniumylpentanedioate |
InChI |
InChI=1S/C5H9NO4/c6-3(1-4(7)8)2-5(9)10/h3H,1-2,6H2,(H,7,8)(H,9,10)/p-1 |
InChI Key |
BBJIPMIXTXKYLZ-UHFFFAOYSA-M |
SMILES |
C(C(CC(=O)[O-])[NH3+])C(=O)[O-] |
Canonical SMILES |
C(C(CC(=O)[O-])[NH3+])C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



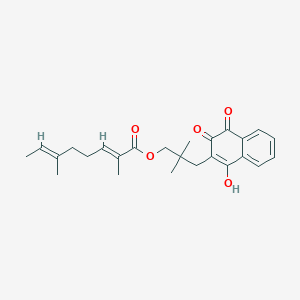
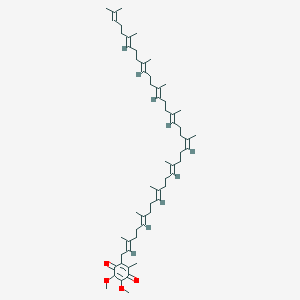
![2-[(3S,6R,9Z,12R,15S,18S,21R,24S,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxy-ethyl]-15-(3-guanidinopropyl)-24-(hydroxymethyl)-27-(3-hydroxyundecanoylamino)-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxy-acetic acid](/img/structure/B1238915.png)
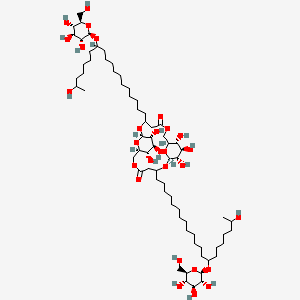
![N-butan-2-yl-1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B1238917.png)
![3-[(3R)-1-Propyl-3-piperidinyl]benzenecarbonitrile](/img/structure/B1238919.png)
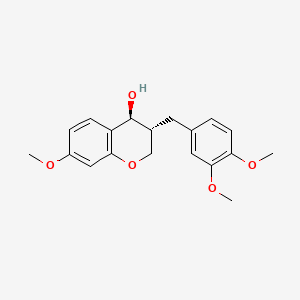

![(1S,2S)-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-phenylcyclopropanecarbohydrazide](/img/structure/B1238925.png)



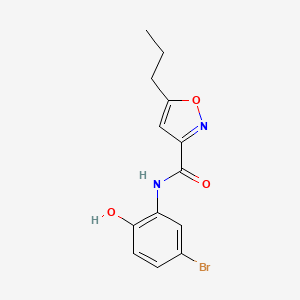
![2-[3-(3-methoxyphenyl)-7-oxo-6-triazolo[4,5-d]pyrimidinyl]-N-(2-oxolanylmethyl)acetamide](/img/structure/B1238937.png)